1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features both an anthracene moiety and a trifluoromethyl-substituted phenyl group attached to a piperazine ring. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of anthracene with the electron-withdrawing effects of the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Formation of the Anthracen-9-ylmethyl Intermediate: This can be achieved by reacting anthracene with a suitable alkylating agent.
Introduction of the Piperazine Ring: The anthracen-9-ylmethyl intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Attachment of the Trifluoromethyl-Substituted Phenyl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Anthracen-9-ylmethyl)piperazine: Lacks the trifluoromethyl-substituted phenyl group.
4-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the anthracene moiety.
Uniqueness: 1-(Anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the combination of the anthracene moiety and the trifluoromethyl-substituted phenyl group. This dual functionality imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2/c27-26(28,29)21-8-5-9-22(17-21)31-14-12-30(13-15-31)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLCQLMFRRESDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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